molecular formula C22H22FN5O3 B2509229 N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide CAS No. 1251591-20-4

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide

Cat. No.: B2509229
CAS No.: 1251591-20-4
M. Wt: 423.448
InChI Key: KODHJURNGSTXTI-UHFFFAOYSA-N
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Description

N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex organic compound with intriguing properties. Known for its diverse applications in the fields of chemistry, biology, medicine, and industry, it has garnered significant interest for its potential therapeutic and industrial benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:

  • Formation of the 1,2,3-triazole ring: : This is often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Attachment of the fluorophenyl group: : Through nucleophilic substitution reactions, this group is introduced.

  • Piperidine integration: : Using reductive amination or other coupling techniques.

  • Final coupling with 3-methoxybenzamide: : Often via amidation reactions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In industrial settings, the synthesis process may be optimized for scale and efficiency:

  • Use of automated synthesizers.

  • Enhanced purification techniques like HPLC (high-performance liquid chromatography).

  • Recycling of reagents and solvents to reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions:

  • Oxidation: : Typically at the methoxybenzamide moiety.

  • Reduction: : Possible at the carbonyl groups under specific conditions.

  • Substitution: : Particularly with the 3-fluorophenyl group, facilitating diverse modifications.

Common Reagents and Conditions:

  • Oxidation: : Using reagents like KMnO4 (potassium permanganate) or mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using hydrogen gas (H2) with metal catalysts like Pd/C (palladium on carbon).

  • Substitution: : Employing nucleophiles such as organolithium reagents or Grignard reagents.

Major Products Formed:

  • Oxidation: : Produces carboxylic acids or aldehydes.

  • Reduction: : Results in alcohols or amines.

  • Substitution: : Leads to functionalized derivatives with varied pharmacological properties.

Scientific Research Applications

Chemistry

  • As a building block for synthesizing novel chemical entities.

  • Studying its reactivity patterns helps understand similar structures.

Biology and Medicine

  • Pharmaceutical research: : Potential drug candidate for neurological disorders due to its structural similarity to known bioactive molecules.

  • Mechanistic studies: : Investigates how the compound interacts with biological targets.

Industry

  • Utilized in material science for developing advanced materials.

  • May serve as a precursor for agrochemical formulations.

Mechanism of Action

Effects and Molecular Targets: : The compound interacts with specific enzymes or receptors, modulating their activity. Its mechanism may involve binding to active sites or allosteric sites, altering protein conformation, and thereby affecting biological pathways. Detailed studies often involve computational modeling and biochemical assays to unravel these interactions.

Comparison with Similar Compounds

Uniqueness: : Compared to its analogs, the presence of a 3-fluorophenyl and a 1,2,3-triazole ring is relatively unique, which may confer specific binding affinities and selectivity.

Similar Compounds

  • N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide: .

  • N-(1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-hydroxybenzamide: .

By synthesizing, reacting, and investigating compounds like N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide, scientists are continually expanding the boundaries of chemical and biological knowledge. What aspect of this compound intrigues you most?

Properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODHJURNGSTXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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